3-Fluoro-4-iodobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzonitriles, including those with fluorine substituents, can be achieved through various methods. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is reported through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Another synthesis approach for a fluorobenzonitrile derivative is described, which involves a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . Additionally, halogen-exchange fluorination is mentioned as a method to synthesize monofluorobenzonitriles from chlorobenzonitrile derivatives . These methods could potentially be adapted for the synthesis of 3-fluoro-4-iodobenzonitrile.
Molecular Structure Analysis
The molecular structure of fluorobenzonitriles has been studied using various techniques. A microwave spectral study of 3-fluorobenzonitrile provides rotational constants and centrifugal distortion terms, suggesting that the benzene ring is not seriously distorted . Theoretical calculations, such as those performed for 3-fluoro-4-methylbenzonitrile, can predict molecular geometry, electronic properties, and non-linear optical activity, which are crucial for understanding the behavior of these molecules .
Chemical Reactions Analysis
Fluorobenzonitriles can participate in various chemical reactions. For example, the reaction of fluorobenzonitriles with sodium sulfide can yield mercaptobenzonitriles through nucleophilic aromatic substitution (SNAr) . Additionally, the coupling of 4-fluorobenzonitrile mediated by actinides to form a thorium(IV) tetraazamacrocycle has been reported, indicating the potential for forming complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of monofluorobenzonitriles have been extensively studied. The standard molar enthalpies of formation, vaporization, and sublimation have been measured, and vapor-pressure studies have been performed . These properties are essential for understanding the stability and reactivity of the compounds. The study of ester derivatives of fluorobenzonitriles has revealed that the presence of fluorine can significantly affect liquid-crystal transition temperatures, indicating the impact of fluorine on the physical properties of these compounds .
Scientific Research Applications
The methods of application or experimental procedures would depend on the specific reaction being carried out. Typically, these reactions are performed in a suitable solvent under controlled temperature conditions, and the progress of the reaction can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
The results or outcomes obtained would also depend on the specific reaction. In some cases, the goal might be to produce a specific target molecule, while in other cases, the reaction might be used to study the reactivity of the “3-Fluoro-4-iodobenzonitrile” compound itself .
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Organic Synthesis
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Pharmaceutical Research
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Material Science
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Nuclear Medicine
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Analytical Chemistry
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Environmental Science
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Pesticide Synthesis
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Dye Manufacturing
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Liquid Crystal Synthesis
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Fluoropolymer Production
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Nanotechnology
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Chemical Sensor Development
Safety And Hazards
3-Fluoro-4-iodobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
3-fluoro-4-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKQMCCUPXZXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641056 | |
Record name | 3-Fluoro-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-iodobenzonitrile | |
CAS RN |
887266-99-1 | |
Record name | 3-Fluoro-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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